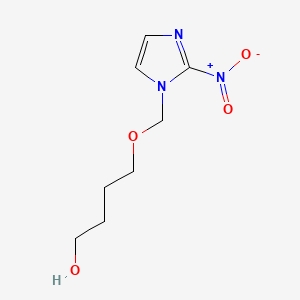

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol

Description

Properties

IUPAC Name |

4-[(2-nitroimidazol-1-yl)methoxy]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c12-5-1-2-6-15-7-10-4-3-9-8(10)11(13)14/h3-4,12H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPKPUFMJSAFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])COCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239533 | |

| Record name | RK 27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93679-08-4 | |

| Record name | RK 27 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093679084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RK 27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol: A Novel Hypoxic Cell Radiosensitizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol, a novel derivative of 2-nitroimidazole with significant potential as a hypoxic cell radiosensitizer. The presence of solid tumors is often characterized by regions of hypoxia, a state of low oxygen that renders cancer cells resistant to conventional radiation therapy. This resistance is a major obstacle in cancer treatment. Hypoxic cell radiosensitizers are compounds designed to selectively increase the sensitivity of these resistant cells to radiation, thereby enhancing the therapeutic efficacy of radiotherapy. This document details the chemical structure, physicochemical properties, a plausible synthetic route, and the underlying mechanism of action of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol. Furthermore, it outlines established preclinical evaluation methodologies and discusses the anticipated toxicological profile based on extensive research into the 2-nitroimidazole class of compounds.

Introduction: The Challenge of Tumor Hypoxia in Radiotherapy

The efficacy of radiation therapy, a cornerstone of cancer treatment, is critically dependent on the presence of molecular oxygen. Oxygen acts as a potent radiosensitizer by "fixing" the DNA damage induced by ionizing radiation, leading to irreversible strand breaks and subsequent cell death.[1] However, many solid tumors outgrow their blood supply, resulting in regions of low oxygen concentration, or hypoxia.[2] Hypoxic tumor cells are significantly more resistant to radiation-induced damage, often requiring two to three times the radiation dose to achieve the same level of cell kill as well-oxygenated cells.[2] This inherent radioresistance of hypoxic cells is a major contributor to local tumor recurrence and treatment failure.

To overcome this challenge, researchers have focused on developing hypoxic cell radiosensitizers. These are electron-affinic compounds that mimic the role of oxygen in potentiating radiation damage, but are not rapidly metabolized and can therefore diffuse into and act within hypoxic tumor regions.[2] The 2-nitroimidazole scaffold has been a particularly fruitful area of research in this field, with compounds like misonidazole and etanidazole having undergone extensive clinical investigation.[2][3] While these earlier agents demonstrated the validity of the approach, their clinical utility has been limited by dose-limiting toxicities, particularly peripheral neuropathy.[2] This has driven the development of second and third-generation 2-nitroimidazole derivatives with improved therapeutic indices. 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol represents a strategic structural modification aimed at optimizing the balance between radiosensitizing efficacy and toxicity. The introduction of a hydrophilic butanol-ether side chain is hypothesized to modulate the compound's lipophilicity, potentially reducing its penetration into the central nervous system and thereby mitigating neurotoxicity, while retaining the crucial electron-affinic properties of the 2-nitroimidazole core.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is characterized by a 2-nitroimidazole core, which is the pharmacophore responsible for its radiosensitizing activity. This core is connected via a methoxy linker to a butan-1-ol side chain.

Chemical Structure:

A summary of the predicted and expected physicochemical properties of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is presented in the table below. These values are estimated based on the properties of structurally related 2-nitroimidazole derivatives and butanol ethers.

| Property | Predicted/Expected Value | Reference Compound(s) |

| Molecular Formula | C₈H₁₃N₃O₄ | - |

| Molecular Weight | 215.21 g/mol | - |

| Appearance | White to pale yellow solid | 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol[4] |

| Melting Point | 90-110 °C | Structurally similar nitroimidazoles |

| LogP (Octanol/Water) | -0.5 to 0.5 | Misonidazole, Etanidazole[2] |

| Water Solubility | Moderately soluble | Introduction of hydrophilic butanol-ether chain |

| pKa (imidazole) | ~ 2.5 | 2-Nitroimidazole derivatives |

Synthesis and Characterization

A plausible and efficient synthetic route to 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol involves the N-alkylation of 2-nitroimidazole. This common strategy for functionalizing the imidazole ring is well-documented in the literature for preparing a wide array of derivatives.[5][6]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process, as illustrated in the following workflow diagram:

Sources

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol | C5H7N3O3 | CID 2783816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

Thermodynamic Stability & Degradation Kinetics of Nitroimidazole Ether Derivatives

Executive Summary

This technical guide provides a rigorous framework for evaluating the solution-state stability of nitroimidazole ether derivatives. While nitroimidazoles (e.g., metronidazole, misonidazole) are chemically robust, the introduction of ether linkages—often to modulate lipophilicity or target hypoxia—introduces specific vulnerabilities to hydrolytic cleavage and photolytic degradation. This document outlines the theoretical thermodynamic underpinnings, degradation mechanisms, and a validated experimental protocol compliant with ICH Q1A (R2) guidelines for determining activation energy (

Molecular Architecture & Solvation Thermodynamics

The Nitro-Group Influence

The thermodynamic stability of nitroimidazole ethers is governed by the strong electron-withdrawing nature of the nitro group (

-

Ring Activation: The

group decreases electron density in the imidazole ring, making the C2 and C4/C5 positions susceptible to nucleophilic attack (e.g., by -

Ether Linkage Stabilization: Unlike esters, simple ethers are generally resistant to base hydrolysis. However, in nitroimidazole derivatives, the ether oxygen acts as a Lewis base. The stability of this bond is heavily dependent on the pH of the solution and the specific solvation shell energy.

Thermodynamic vs. Kinetic Stability

In drug development, we distinguish between:

-

Thermodynamic Stability: The difference in Gibbs Free Energy (

) between the intact molecule and its hydrolysis products. If -

Kinetic Stability: Defined by the Activation Energy (

) barrier. A high -

Key Insight: Nitroimidazole ethers are typically thermodynamically unstable (hydrolysis is exergonic) but kinetically stable (slow rate) at neutral pH. The goal of this guide is to measure the kinetic parameters that dictate shelf-life.

Degradation Mechanisms[1][2][3]

Acid-Catalyzed Ether Hydrolysis

The primary non-photolytic degradation pathway for ether derivatives in aqueous solution is acid-catalyzed cleavage.

-

Protonation: The ether oxygen is protonated by hydronium ions (

). -

Cleavage: The

bond breaks via an

Photolytic Degradation (Radical Pathway)

Nitroimidazoles are photosensitive. UV absorption triggers a

-

Denitration (loss of

). -

Ring fragmentation.

-

Note: This pathway is zero-order or first-order depending on light intensity and concentration.

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways.

Figure 1: Competing degradation pathways for nitroimidazole ethers: Acid-catalyzed hydrolysis yielding the alcohol, and photolysis yielding ring fragments.

Experimental Protocol: Kinetic Stability Determination

This protocol is designed to determine the pseudo-first-order rate constants (

Reagents & Buffer Preparation

-

Buffers: Citrate (pH 2.0–4.0), Phosphate (pH 6.0–8.0), Borate (pH 9.0–10.0). Ionic strength must be kept constant (

) using KCl to eliminate salt effects. -

Mobile Phase: Acetonitrile:Water (gradient or isocratic depending on lipophilicity) with 0.1% Formic Acid.

-

Internal Standard: Tinidazole (if analyzing other derivatives) or a structural analog not subject to hydrolysis.

Stress Testing Workflow (ICH Q1A Aligned)

Step 1: Stock Solution Preparation

Dissolve the nitroimidazole ether in a minimal amount of acetonitrile, then dilute with the appropriate buffer to a final concentration of ~50

Step 2: Thermostated Incubation

Aliquot samples into amber glass vials (to prevent photolysis) and incubate at three distinct temperatures (e.g.,

Step 3: Sampling & Quenching

At defined time points (

-

Remove 500

aliquot. -

Quench immediately by cooling to

or adjusting pH to neutral (if studying acid hydrolysis). -

Add Internal Standard.

Step 4: HPLC-UV/MS Analysis Analyze using Reverse-Phase HPLC (C18 column).

-

Detection: UV at 310-320 nm (characteristic nitroimidazole absorbance).

-

Quantification: Measure Area Ratio (Analyte/Internal Standard).

Experimental Workflow Diagram

Figure 2: Step-by-step kinetic workflow for determining thermodynamic stability parameters.

Data Analysis & Interpretation

Determination of Rate Constant ( )

Assuming pseudo-first-order kinetics (where buffer concentration is in excess), plot the natural logarithm of the remaining concentration fraction against time:

-

Linearity Check: A straight line (

) confirms first-order kinetics. -

Slope: The negative slope equals

.

Arrhenius Equation & Activation Energy

To determine the temperature dependence and calculate

-

Plot

vs. -

Slope:

(where -

Intercept:

(Frequency factor).

Shelf-Life Calculation ( )

Once

Data Presentation Template

Summarize your findings in the following format:

| Parameter | pH 2.0 (Acid) | pH 7.4 (Neutral) | pH 9.0 (Base) |

| [Value] | [Value] | [Value] | |

| [Value] | [Value] | [Value] | |

| [Value] | [Value] | [Value] | |

| Dominant Mechanism | Ether Cleavage | Stable | Ring Opening |

References

-

ICH Expert Working Group. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation. Available at: [Link]

-

Lee, J. P., et al. (2004).[2] Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. Bulletin of the Korean Chemical Society, 25(3).[2] Available at: [Link]

- Salvesen, B., & Bundgaard, H. (1980). Photodecomposition of nitroimidazole derivatives in aqueous solution. International Journal of Pharmaceutics. (Contextual grounding for photostability mechanisms).

-

Rivera-Utrilla, J., et al. (2009).[3] Removal of nitroimidazole antibiotics from aqueous solution by adsorption/bioadsorption on activated carbon.[4] Journal of Hazardous Materials. (Provides data on aqueous stability and solvation effects). Available at: [Link]

Sources

- 1. ICH Official web site : ICH [ich.org]

- 2. Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles (Journal Article) | ETDEWEB [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]

Role of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol in oncology research

An In-Depth Technical Guide on the Role of 2-Nitroimidazole Derivatives in Oncology Research: A Focus on Hypoxia-Activated Prodrugs

Foreword

The landscape of oncology research is perpetually driven by the pursuit of therapeutic agents with high tumor selectivity and minimal systemic toxicity. One of the most compelling strategies to emerge in recent decades is the exploitation of the unique tumor microenvironment, particularly the phenomenon of hypoxia. This guide delves into the scientific underpinnings and practical application of 2-nitroimidazole derivatives as hypoxia-activated prodrugs (HAPs), a class of compounds designed to selectively target and eliminate cancer cells in oxygen-deprived regions of solid tumors.

While this document will focus on the broader, well-established principles of 2-nitroimidazole-based HAPs, it is framed through the lens of a representative, albeit lesser-known, molecule: 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol . The structural features of this compound—a 2-nitroimidazole core linked to a butanol side chain—provide a valuable template for discussing the synthesis, mechanism of action, and experimental evaluation pertinent to this entire class of promising anti-cancer agents.

This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology. It aims to provide not only a comprehensive overview of the core science but also actionable, field-proven insights into the experimental workflows required to advance these molecules from the laboratory to preclinical evaluation.

Part 1: The Scientific Rationale for Hypoxia-Activated Prodrugs

Solid tumors, due to their rapid and often disorganized proliferation, frequently outgrow their vascular supply. This leads to the formation of regions with significantly reduced oxygen concentrations, a state known as hypoxia. While hypoxia poses a challenge for conventional cancer therapies like radiation and chemotherapy, which often rely on the presence of oxygen to be effective, it also presents a unique therapeutic window.

The 2-nitroimidazole scaffold is central to the design of HAPs. Under normal oxygen conditions (normoxia), the nitro group of the imidazole ring undergoes a one-electron reduction, a process that is rapidly reversed by molecular oxygen, rendering the compound relatively non-toxic. However, in the hypoxic environment of a tumor, the absence of oxygen allows for further, irreversible reduction of the nitro group. This multi-step reduction process, often mediated by intracellular reductases such as cytochrome P450, generates highly reactive cytotoxic species, including nitroso, hydroxylamine, and amine derivatives. These reactive intermediates can induce a variety of cytotoxic effects, primarily through the alkylation of cellular macromolecules like DNA and proteins, ultimately leading to cell death.

The key to the tumor selectivity of 2-nitroimidazole HAPs lies in this differential bioactivation, a concept elegantly illustrated in the following pathway:

Figure 1: Differential bioactivation of a 2-nitroimidazole prodrug.

Part 2: Preclinical Evaluation of 2-Nitroimidazole HAPs

The successful development of a compound like 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol hinges on a rigorous and logically structured preclinical evaluation pipeline. This process is designed to validate its hypoxia-selective cytotoxicity and to establish a preliminary safety and efficacy profile.

In Vitro Characterization

The initial phase of testing involves a series of cell-based assays to confirm the compound's mechanism of action.

Table 1: Key In Vitro Evaluation Parameters

| Parameter | Experimental Assay | Purpose | Expected Outcome |

| Hypoxia-Selective Cytotoxicity | Clonogenic Survival Assay or MTT/XTT Assay | To quantify the differential toxicity of the compound under normoxic vs. hypoxic conditions. | Significantly lower IC50 value (higher potency) in hypoxic conditions. |

| Mechanism of Action | Western Blot for DNA Damage Markers (γH2AX) | To confirm that the cytotoxic effect is mediated by DNA damage. | Increased expression of γH2AX in hypoxic-treated cells compared to normoxic controls. |

| Reductase Involvement | Use of cell lines with varying reductase expression or siRNA knockdown of specific reductases. | To identify the key enzymes responsible for the prodrug's activation. | Reduced cytotoxicity in cells with lower expression of the activating reductase(s). |

Experimental Protocol: Hypoxia-Selective Cytotoxicity Assay (MTT-based)

This protocol outlines a standard procedure for assessing the differential cytotoxicity of a 2-nitroimidazole HAP.

Materials:

-

Cancer cell line of interest (e.g., HT-29, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol) dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

Hypoxia chamber (e.g., with 1% O2, 5% CO2, balanced with N2)

-

Normoxic incubator (standard 37°C, 5% CO2 incubator)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into two identical 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a normoxic incubator.

-

Compound Treatment: Prepare a serial dilution of the test compound in complete medium. Remove the old medium from the plates and add the compound dilutions to the wells. Include vehicle-only controls.

-

Incubation:

-

Place one plate in the normoxic incubator.

-

Place the second plate in the hypoxia chamber.

-

Incubate both plates for a duration relevant to the compound's expected mechanism (e.g., 48-72 hours).

-

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours under their respective atmospheric conditions.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves for both normoxic and hypoxic conditions and determine the IC50 values.

In Vivo Efficacy Studies

Promising candidates from in vitro screening are advanced to in vivo models, typically using tumor-bearing mice.

Figure 2: A typical workflow for in vivo evaluation of a HAP.

The primary endpoint of such studies is typically a significant reduction in tumor growth rate in the HAP-treated group compared to the vehicle control group, without causing undue systemic toxicity (as monitored by body weight).

Part 3: Future Directions and Considerations

The development of 2-nitroimidazole-based HAPs continues to evolve. Key areas of ongoing research include:

-

Combination Therapies: Investigating the synergistic effects of HAPs with radiotherapy and conventional chemotherapeutics.

-

Targeted Delivery: Conjugating 2-nitroimidazole moieties to tumor-targeting ligands to further enhance their therapeutic index.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to HAP therapy.

The journey of a compound like 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol from a conceptual molecule to a clinical candidate is a testament to the power of rational drug design. By leveraging the unique physiology of the tumor microenvironment, 2-nitroimidazole HAPs represent a highly promising and scientifically elegant approach to cancer therapy.

References

-

Title: Hypoxia-activated prodrugs: a new approach for cancer therapy Source: Nature Reviews Cancer URL: [Link]

-

Title: The mechanism of action of nitroimidazole-based hypoxia-activated prodrugs: a review Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: A Review on Nitroimidazole-Based Compounds for Cancer Therapy Source: Molecules URL: [Link]

-

Title: Preclinical evaluation of a novel hypoxia-activated prodrug for solid tumor therapy Source: Clinical Cancer Research URL: [Link]

Structure-Activity Relationship (SAR) of Imidazole-Based Hypoxia Probes: From Mechanistic Principles to Rational Design

An In-Depth Technical Guide

This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the function of imidazole-based hypoxia probes. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of compounds to elucidate the causal relationships between molecular structure and probe performance in imaging and therapeutic applications. We will dissect the core 2-nitroimidazole moiety, analyze the impact of side-chain modifications on pharmacokinetics and target specificity, and provide field-proven protocols for probe evaluation.

The Hypoxic Microenvironment: A Critical Target in Disease

Solid tumors, as they grow, frequently outstrip their vascular supply, leading to regions of low oxygen concentration, or hypoxia.[1] This hypoxic state is not a passive bystander; it actively triggers aggressive cancer phenotypes, metastasis, and profound resistance to radiotherapy and chemotherapy.[1][2][3] The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][4][5] Under normal oxygen levels (normoxia), the HIF-1α subunit is hydroxylated, leading to its ubiquitination and rapid degradation.[6] In hypoxia, this degradation is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[4][5][7] This complex then binds to hypoxia response elements (HREs) on DNA, activating a cascade of genes involved in angiogenesis, anaerobic metabolism, and cell survival.[1][7]

The unique physiology of hypoxic cells presents a distinct target for diagnosis and therapy. Probes that can selectively accumulate in these regions are invaluable tools for non-invasively identifying aggressive tumors, stratifying patients for therapy, and delivering targeted treatments.[8][9]

Caption: The HIF-1 signaling pathway under normoxic vs. hypoxic conditions.

The 2-Nitroimidazole Core: A Hypoxia-Activated Trigger

The cornerstone of most imidazole-based hypoxia probes is the 2-nitroimidazole moiety.[2] Its selective activity is rooted in a process called bioreductive activation.[10][11][12]

-

Cellular Entry: These small, relatively lipophilic molecules passively diffuse across cell membranes into both normoxic and hypoxic tissues.[12][13]

-

One-Electron Reduction: Intracellularly, ubiquitous nitroreductase enzymes (like cytochrome P450 oxidoreductase) catalyze a one-electron reduction of the nitro group (-NO₂) to a nitro radical anion.[2][14]

-

The Oxygen-Dependent Switch: This step is the crux of hypoxia selectivity.

-

In Normoxia: Molecular oxygen, being highly electron-affinic, rapidly re-oxidizes the radical anion back to the parent nitroimidazole.[2][8] This "futile cycling" prevents further reduction and allows the probe to diffuse back out of the cell.

-

In Hypoxia: In the absence of sufficient oxygen, the radical anion persists long enough to undergo further, irreversible reduction steps.[8][11]

-

-

Covalent Binding and Trapping: These subsequent reductions generate highly reactive intermediates, such as nitrosoimidazoles and hydroxylamines.[8][11] These species readily form covalent bonds with intracellular macromolecules, particularly thiol-containing proteins and glutathione.[10][15][16] This covalent binding effectively traps the probe's metabolites inside the hypoxic cell.

This trapping mechanism is the basis for imaging, where an attached reporter is concentrated, and for therapy, where a tethered cytotoxic agent is released or activated.[14]

Caption: Bioreductive activation and trapping of 2-nitroimidazole probes.

Core Structure-Activity Relationships

The effectiveness of an imidazole-based probe is a finely tuned balance of its electron affinity, pharmacokinetics, and the properties of its payload or reporter.

The Imidazole Core: 2-Nitro vs. 5-Nitro

The position of the nitro group is critical. 2-nitroimidazoles are almost universally used over 5-nitroimidazole analogues.[17] The reason lies in electron affinity; the 2-nitro position imparts a higher electron affinity to the molecule, making the one-electron reduction more favorable.[8] This results in more efficient reduction and trapping in hypoxic cells, making 2-nitroimidazoles better suited as both hypoxia reporters and triggers for bioreductive drugs.[8]

The Side Chain (N1-Substituent): The Key to Functional Diversity

While the 2-nitroimidazole core provides hypoxia selectivity, the side chain attached at the N1 position dictates the probe's overall pharmacokinetic profile and modality (imaging vs. therapy).

The lipophilicity of the side chain is arguably the most critical factor influencing a probe's in vivo behavior. It governs tissue penetration, non-specific binding, and the route and speed of clearance from the body.

-

High Lipophilicity (e.g., [¹⁸F]FMISO): Leads to rapid diffusion across cell membranes, including the blood-brain barrier. However, it also results in slow clearance from normoxic tissues and high uptake in the liver and gut, which can decrease the signal-to-noise ratio (target-to-background ratio) at early imaging time points.[18]

-

High Hydrophilicity (e.g., [¹⁸F]FAZA): Probes with hydrophilic side chains (often containing sugar moieties or polyethers) exhibit lower non-specific binding and faster clearance from blood and normoxic tissues, primarily through the kidneys.[19][20] This rapid clearance leads to superior tumor-to-background ratios at earlier time points compared to more lipophilic agents.[20]

The optimal lipophilicity is a trade-off: sufficient lipophilicity is needed for good cell penetration, but excessive lipophilicity hinders rapid clearance and reduces image contrast.

The side chain serves as the anchor point for a reporter group, enabling visualization by different imaging modalities.

-

Positron Emission Tomography (PET): For PET imaging, the side chain is designed to incorporate a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F).[21] The design must accommodate a late-stage radiofluorination step. Probes like [¹⁸F]FMISO, [¹⁸F]FAZA, and [¹⁸F]EF5 differ primarily in the structure of their ¹⁸F-containing side chains, which in turn alters their lipophilicity.[22]

-

Fluorescence Imaging: For optical imaging, a fluorophore is conjugated to the side chain. Near-infrared (NIR) dyes like indocyanine green (ICG) derivatives are often chosen for their superior tissue penetration.[23][24][25] The design must ensure that the fluorescence is not quenched before the probe is trapped and that the bulky dye does not impede the bioreductive activation process.

The side chain can link the 2-nitroimidazole trigger to a potent cytotoxic agent, creating a hypoxia-activated prodrug (HAP).[26] A prominent example is Evofosfamide (TH-302) , where a 2-nitroimidazole moiety is linked to a bromo-isophosphoramide mustard, a DNA cross-linking agent.[3] Under hypoxia, reduction of the nitroimidazole leads to the cleavage of the linker and release of the active cytotoxic agent directly within the target tissue, minimizing systemic toxicity.[3]

Key Imidazole-Based Probes: A Comparative Overview

The principles of SAR are best illustrated by comparing established probes.

PET Imaging Probes

PET is the gold standard for clinical hypoxia imaging.[9][18] The main ¹⁸F-labeled 2-nitroimidazole tracers are distinguished by their side chains and resulting pharmacokinetics.

| Probe Name | Key Side Chain Feature | logP Value | Clearance Profile | Key Characteristics |

| [¹⁸F]FMISO | Fluoropropyl alcohol | 0.4[18] | Slow, Hepatic | The first and most studied agent; high lipophilicity leads to slow clearance and requires delayed imaging.[9][18] |

| [¹⁸F]FAZA | Fluorinated arabinose (sugar) | -0.4[27] | Fast, Renal | Hydrophilic nature allows for rapid clearance and high tumor-to-muscle ratios at earlier time points.[20] |

| [¹⁸F]EF5 | Pentafluoropropyl-acetamide | 0.75[27] | Intermediate | Higher lipophilicity than FMISO, but shows good tumor retention and has been validated against pO₂ measurements.[22] |

Fluorescent Probes

Fluorescent probes are powerful tools for preclinical research and microscopy. HYPOX-1 and HYPOX-2 are examples where pimonidazole is conjugated to fluorescent dyes.[28] More advanced probes use NIR fluorophores for in vivo small animal imaging, where the 2-nitroimidazole moiety ensures the dye accumulates specifically in hypoxic tumor regions.[23][25]

Radiosensitizers and Theranostics

Long before their use in imaging, nitroimidazoles like misonidazole and etanidazole were developed as hypoxic cell radiosensitizers.[17][29] Their ability to mimic oxygen's electron-affinic properties allows them to "fix" radiation-induced DNA damage in hypoxic cells, making them more susceptible to radiotherapy. The development of HAPs like Evofosfamide represents the evolution of this concept into targeted chemotherapy.[3]

Experimental Workflows and Protocols

Validating a novel hypoxia probe requires a systematic approach, moving from chemical synthesis to in vitro and in vivo evaluation.

Protocol: Radiosynthesis of [¹⁸F]FAZA

This protocol is a representative example of a late-stage nucleophilic radiofluorination common for PET tracer synthesis.

Objective: To synthesize 1-(5-deoxy-5-[¹⁸F]fluoro-α-D-arabinofuranosyl)-2-nitroimidazole ([¹⁸F]FAZA) from its tosylated precursor.

Materials:

-

Precursor: 1-(2,3-di-O-acetyl-5-O-tosyl-α-D-arabinofuranosyl)-2-nitroimidazole.

-

[¹⁸F]Fluoride (produced via cyclotron).

-

Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃).

-

Acetonitrile (anhydrous), Water for Injection.

-

Sodium Hydroxide (NaOH) solution (e.g., 0.1 N).

-

Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak).

-

HPLC system with a semi-preparative column and radiation detector.

Methodology:

-

[¹⁸F]Fluoride Trapping and Drying: Trap aqueous [¹⁸F]Fluoride from the cyclotron target on an anion exchange cartridge. Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

Azeotropic Drying: Remove water by heating the mixture under a stream of nitrogen. Repeat with additions of anhydrous acetonitrile until the mixture is anhydrous. This is critical for the subsequent nucleophilic substitution.

-

Radiofluorination: Dissolve the tosylated precursor (typically 5-10 mg) in anhydrous acetonitrile and add it to the dried K[¹⁸F]F-K₂₂₂ complex. Seal the vessel and heat at 100-120°C for 5-10 minutes.[30]

-

Hydrolysis (Deprotection): After cooling, add NaOH solution to the reaction mixture to hydrolyze the acetyl protecting groups. Let it react at room temperature for 2-5 minutes.[30]

-

Neutralization and Purification: Neutralize the reaction with HCl or a phosphate buffer. Dilute the mixture with water and pass it through a C18 SPE cartridge to trap the crude product and separate it from unreacted [¹⁸F]fluoride and polar impurities.

-

HPLC Purification: Elute the crude product from the SPE cartridge with acetonitrile or ethanol and inject it onto a semi-preparative HPLC system to isolate the pure [¹⁸F]FAZA from the precursor and other byproducts.

-

Formulation: Collect the [¹⁸F]FAZA fraction, remove the HPLC solvent via rotary evaporation, and reformulate the final product in sterile saline for injection, followed by sterile filtration.

Protocol: In Vitro Hypoxia-Selectivity Assay

Objective: To determine the preferential uptake of a novel probe in hypoxic vs. normoxic cancer cells.

Materials:

-

Cancer cell line (e.g., FaDu, A549, U87MG).

-

Cell culture medium, FBS, antibiotics.

-

Hypoxia chamber or incubator with adjustable O₂ levels (e.g., 1% O₂).

-

Test probe (radiolabeled or fluorescent).

-

Cell lysis buffer, gamma counter or fluorescence plate reader.

Methodology:

-

Cell Seeding: Plate cells in multi-well plates (e.g., 24-well) and allow them to attach overnight.

-

Induce Hypoxia: Place one set of plates in a hypoxia chamber (1% O₂, 5% CO₂, balance N₂) for at least 4-6 hours to induce a hypoxic state. Keep a parallel set of plates in a standard normoxic incubator (21% O₂).

-

Probe Incubation: Add the test probe at a known concentration/activity to the medium of both the hypoxic and normoxic cells. Incubate for a set period (e.g., 1-3 hours) under their respective atmospheric conditions.

-

Washing: After incubation, remove the probe-containing medium and wash the cells three times with ice-cold PBS to remove unbound probe.

-

Cell Lysis and Measurement: Add lysis buffer to each well to lyse the cells.

-

For radiolabeled probes: Transfer the lysate to tubes and measure the radioactivity using a gamma counter.

-

For fluorescent probes: Measure the fluorescence intensity of the lysate using a plate reader.

-

-

Data Analysis: Normalize the measured counts/fluorescence to the protein content of each well (determined by a BCA or Bradford assay). Calculate the uptake ratio (Hypoxic Uptake / Normoxic Uptake). A ratio significantly greater than 1 indicates hypoxia selectivity.[31]

Conclusion and Future Directions

The structure-activity relationship of imidazole-based hypoxia probes is a well-established field, yet it continues to evolve. The fundamental principle of bioreductive trapping via the 2-nitroimidazole core is robust and effective. SAR studies have demonstrated that the N1-side chain is the primary determinant of a probe's pharmacokinetic properties and functional modality. Hydrophilic side chains generally lead to better imaging agents by promoting rapid clearance and high target-to-background ratios. The versatility of this side chain allows for the conjugation of a wide array of reporters (radionuclides, fluorophores) and therapeutic agents, creating a powerful platform for theranostics.

Future research will likely focus on:

-

Multi-modal Probes: Developing single agents that can be detected by multiple imaging techniques (e.g., PET-fluorescence).

-

Next-Generation HAPs: Designing more sophisticated linkers that respond to multiple triggers in the tumor microenvironment (e.g., hypoxia and low pH) for even greater therapeutic specificity.

-

Targeting Nitroreductases: Developing probes that are selective for specific nitroreductase enzymes that are overexpressed in certain cancers, potentially increasing probe activation and retention.

By continuing to apply the principles of SAR, the scientific community can rationally design the next generation of imidazole-based probes to better diagnose and treat hypoxia-driven diseases.

References

- Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. (2025, November 1). Vertex AI Search.

- Imaging of the hypoxia-inducible factor pathway: insights into oxygen sensing. Vertex AI Search.

- Imaging of the hypoxia-inducible factor pathway: insights into oxygen sensing - PubMed. (2008, July 15). PubMed.

- [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry] - PubMed. PubMed.

- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022, March 21). PubMed.

- Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC. NIH.

- Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor ... - PMC. NIH.

- The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC. (2022, September 27). NIH.

- Iodinated Nitroimidazoles as Radiosensitizers - Anticancer Research. Anticancer Research.

- Abstract #5593: The antifungal imidazole, clotrimazole, in combination with radiation for the treatment of cancer - AACR Journals. (2009, May 1). AACR Publications.

- Mechanism of bioreductive activation of 2‐nitroimidazole prodrugs. - ResearchGate. ResearchGate.

- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022, March 21). Redox Biology.

- Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia - Our journal portfolio - PLOS. (2016, August 31). PLOS.

- The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - ResearchGate. (2025, October 13). ResearchGate.

- Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (2026, January 26). NIH.

- Imidazoles as potential anticancer agents - PMC - NIH. NIH.

- Molecular Probes for Imaging of Hypoxia in the Retina | Bioconjugate Chemistry. (2014, September 24). ACS Publications.

- Targeting Tumor Hypoxia: A Third Generation 2-Nitroimidazole–Indocyanine Dye–Conjugate with Improved Fluorescent Yield - PMC. NIH.

- 2-Nitroimidazole-Furanoside Derivatives for Hypoxia Imaging—Investigation of Nucleoside Transporter Interaction, 18 F-Labeling and Preclinical PET Imaging - MDPI. (2019, February 15). MDPI.

- Nitroimidazole-containing hypoxia probes. | Download Scientific Diagram - ResearchGate. ResearchGate.

- A simplified synthesis of the hypoxia imaging agent 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide ([18F]EF5) - NIH. (2012, June 22). NIH.

- A novel fluorescent probe with 2-nitroimidazole as hypoxia marker for long-term tracking and detection of HClO in tumor cells | Request PDF - ResearchGate. ResearchGate.

- Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer - Open MedScience. (2015, April 15). Open MedScience.

- Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging - Frontiers. (2021, February 1). Frontiers.

- Luminescent Probe Based Techniques for Hypoxia Imaging - PMC - NIH. NIH.

- Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET - Frontiers. Frontiers.

- 2‐Nitroimidazole Based PET Tracers: Development of a General Synthetic Approach and Fluorination Methodology - ResearchGate. ResearchGate.

- Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC. NIH.

- Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - Frontiers. Frontiers.

- Hypoxia-inducible factor in cancer: from pathway regulation to therapeutic opportunity. (2024, February 1). Journal for ImmunoTherapy of Cancer.

- PI3K/Akt and HIF‑1 signaling pathway in hypoxia‑ischemia (Review). (2018, August 9). Spandidos Publications.

- Imaging tumor hypoxia by near-infrared fluorescence tomography - PMC. NIH.

- Structure of hypoxia PET imaging agents | Download Scientific Diagram - ResearchGate. ResearchGate.

- Synthesis of Novel 18 F-Labeled-Nitroimidazole-Based Imaging Agents for Hypoxia: Recent Advances - Korea Science. (2023, November 30). Korea Science.

- Synthesis of hypoxia imaging agent 1-(5-deoxy-5-fluoro-α-D-arabinofuranosyl)-2-nitroimidazole using microfluidic technology - PubMed. (2011, February 15). PubMed.

- Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - MDPI. (2022, February 2). MDPI.

- Development of near-infrared fluorescence probe for the selective detection of severe hypoxia | ChemRxiv. ChemRxiv.

- PET Imaging of Tumor Hypoxia Using 18F-labeled Pimonidazole - PubMed. (2013, August 21). PubMed.

- Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC. NIH.

- Hypoxia imaging with the nitroimidazole 18F-FAZA PET tracer - DIAL@UCLouvain. UCLouvain.

- Molecular Imaging of Hypoxia: Strategies for Probe Design and Application. - SciSpace. SciSpace.

- Synthesis of FASN-Specific Novel PET Tracers for Improved Prostate Cancer Diagnosis. (2024, March 12). ProQuest.

- Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: Misonidazole, myths and mistakes - ResearchGate. (2025, August 6). ResearchGate.

- Preparation of the hypoxia imaging PET tracer [18F]FAZA: reaction parameters and automation - PubMed. PubMed.

- Molecular Imaging of Hypoxia: Strategies for Probe Design and Application - PMC - NIH. NIH.

- Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC. (2021, September 10). NIH.

Sources

- 1. bmjoncology.bmj.com [bmjoncology.bmj.com]

- 2. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]

- 4. Imaging of the hypoxia-inducible factor pathway: insights into oxygen sensing | European Respiratory Society [publications.ersnet.org]

- 5. Imaging of the hypoxia-inducible factor pathway: insights into oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Medicine Reports [spandidos-publications.com]

- 7. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET [frontiersin.org]

- 10. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. openmedscience.com [openmedscience.com]

- 15. [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia | PLOS One [journals.plos.org]

- 17. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging [frontiersin.org]

- 20. dial.uclouvain.be [dial.uclouvain.be]

- 21. koreascience.kr [koreascience.kr]

- 22. A simplified synthesis of the hypoxia imaging agent 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide ([18F]EF5) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Targeting Tumor Hypoxia: A Third Generation 2-Nitroimidazole–Indocyanine Dye–Conjugate with Improved Fluorescent Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Luminescent Probe Based Techniques for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Imaging tumor hypoxia by near-infrared fluorescence tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Preparation of the hypoxia imaging PET tracer [18F]FAZA: reaction parameters and automation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. PET imaging of tumor hypoxia using 18F-labeled pimonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of alcohol-functionalized nitroimidazole compounds

From Synthetic Scaffolds to Hypoxia-Targeted Therapeutics

Executive Summary: The Dual-Function Scaffold

In the landscape of heterocyclic chemistry, alcohol-functionalized nitroimidazoles represent a "privileged structure." For the drug development scientist, this scaffold offers a unique duality: the nitroimidazole core acts as an electron-affinic "warhead" responsive to cellular redox states, while the alcohol functional group (typically a hydroxyethyl or hydroxypropyl tail) serves as a tunable "handle."

This handle is not merely a solubilizing agent; it is the pivot point for pharmacokinetics (logP modulation), a site for nucleophilic substitution (e.g., [18F]-fluorination), and a linker for hypoxia-activated prodrugs (HAPs). This guide dissects the synthesis, mechanism, and application of these compounds, moving beyond basic textbook definitions to actionable R&D insights.

Mechanistic Foundation: The "Oxygen Effect"

To design effective nitroimidazoles, one must understand the causality of their biological activity. The mechanism hinges on bioreductive activation , a process gated by intracellular oxygen levels.

2.1 The Bioreductive Switch

Nitroimidazoles are prodrugs.[1][2] They diffuse passively into cells.[2] Intracellular nitroreductases (NTRs) or cytochrome P450 enzymes reduce the nitro group (

-

Normoxia (The Futile Cycle): In healthy, oxygenated tissues, molecular oxygen (

) has a higher electron affinity than the nitroimidazole. It strips the electron from the radical anion, regenerating the parent drug and forming superoxide. The drug is pumped out or metabolized without binding. -

Hypoxia (The Trap): In oxygen-deprived tissues (e.g., solid tumor cores, anaerobic bacterial infections), this re-oxidation cannot occur. The radical anion undergoes further reduction (via disproportionation) to nitroso (

), hydroxylamine (

2.2 Visualization of Bioreductive Trapping

The following diagram illustrates this critical branching pathway.

Figure 1: The Bioreductive Switch. Note the "Futile Cycle" in normoxia prevents toxicity/trapping, providing specificity for hypoxic tissue.

Synthetic Architectures

The synthesis of alcohol-functionalized nitroimidazoles generally proceeds via N-alkylation of the imidazole ring. The choice of reagents dictates the length and branching of the alcohol chain.

3.1 Core Synthesis: The Epoxide Route

The most robust method for introducing a 2-hydroxyalkyl chain is the reaction of the nitroimidazole with an oxirane (epoxide).

-

Reagents: 2-Nitroimidazole or 5-Nitroimidazole + Epoxide (e.g., ethylene oxide, propylene oxide, or epichlorohydrin).

-

Catalysis: Base-catalyzed (e.g.,

in DMF) or Lewis acid-catalyzed. -

Regioselectivity: For 4(5)-nitroimidazoles, alkylation often yields a mixture of 4-nitro and 5-nitro isomers. The 5-nitro isomer is typically the biologically active antibiotic (e.g., Metronidazole), while 2-nitroimidazoles (e.g., Misonidazole) are preferred for hypoxia sensing due to their higher electron affinity (

).

3.2 The Alcohol as a Chemical Handle

Once the alcohol is installed, it serves as a versatile platform for further derivatization:

| Transformation | Reagent | Application | Example |

| Fluorination | DAST or | PET Imaging Tracers | [18F]FMISO |

| Esterification | Acid Chloride / Anhydride | Lipophilicity Modulation | Secnidazole esters |

| Carbamoylation | Isocyanates | Stability/Prodrugs | Nimorazole analogs |

| Phosphorylation | Phosphorus oxychloride | Hypoxia-Activated Prodrugs | Evofosfamide (Mustard linker) |

3.3 Visualization of Synthetic Workflow

Figure 2: Synthetic divergence from the alcohol-functionalized intermediate.

Detailed Experimental Protocol: Synthesis of [18F]FMISO

Target Audience: Radiochemists and Process Chemists.

This protocol describes the "gold standard" synthesis of [18F]Fluoromisonidazole ([18F]FMISO), the most widely used PET tracer for tumor hypoxia. It utilizes the alcohol group of the precursor (NITTP) which is protected and activated with a tosyl group.

4.1 Precursor Preparation (NITTP)

-

Compound: 1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulfonylpropanediol (NITTP).[3]

-

Rationale: The alcohol at C2 is protected with THP to prevent side reactions, while the primary alcohol at C3 is converted to a tosylate (leaving group) for nucleophilic substitution by fluoride.

4.2 Radiosynthesis Workflow

Step 1: Activation of [18F]Fluoride

-

Trapping: Pass aqueous

(from cyclotron) through a QMA (Quaternary Methyl Ammonium) anion exchange cartridge. -

Elution: Elute into a reaction vessel using a solution of Kryptofix 2.2.2 (15 mg) and

(3 mg) in acetonitrile/water ( -

Drying: Evaporate solvent azeotropically at 95°C under a stream of helium/nitrogen. Repeat with anhydrous MeCN to ensure total dryness (Critical: Water inhibits nucleophilic fluorination).

Step 2: Nucleophilic Substitution

-

Addition: Add NITTP precursor (10 mg) dissolved in anhydrous MeCN (1 mL).

-

Reaction: Heat at 100°C for 10 minutes.

Step 3: Hydrolysis (Deprotection)

-

Acidification: Add 1M HCl (1 mL).

-

Hydrolysis: Heat at 100°C for 5 minutes.

-

Purpose: Cleaves the THP protecting group to restore the secondary alcohol, yielding [18F]FMISO.

-

Step 4: Purification

-

Neutralization: Add 1N NaOH to neutralize.

-

HPLC/SPE: Pass through a semi-preparative HPLC column (C18) or a Sep-Pak cartridge sequence.

-

Formulation: Dilute in saline (0.9%) and sterile filter (0.22 µm).

Quality Control Criteria:

Key Compounds & Clinical Status[9][11]

| Compound | Class | Structure Note | Clinical Application |

| Metronidazole | 5-Nitroimidazole | C2-Methyl, N1-Hydroxyethyl | Antibiotic (Anaerobes), Antiprotozoal. |

| Misonidazole | 2-Nitroimidazole | N1-Methoxy-2-hydroxypropyl | Radiosensitizer (failed due to neurotoxicity). |

| [18F]FMISO | 2-Nitroimidazole | N1-(2-hydroxy-3-fluoropropyl) | PET Imaging of Hypoxia (Gold Standard). |

| Nimorazole | 5-Nitroimidazole | N1-Morpholino-ethyl | Radiosensitizer (Head & Neck Cancer). |

| Evofosfamide | HAP | Nitroimidazole-linked Mustard | Phase III (Soft Tissue Sarcoma) - Hypoxia Activated Prodrug. |

Future Directions: The "Theranostic" Evolution

The field is moving beyond simple alcohol functionalization toward complex conjugates.

-

Hypoxia-Activated Prodrugs (HAPs): Utilizing the alcohol as a linker to attach cytotoxic payloads (e.g., doxorubicin or alkylating agents). The nitroimidazole acts as the "trigger." When reduced in hypoxia, the electronic rearrangement cleaves the linker, releasing the toxin specifically in the tumor core.

-

Fluorescent Probes: Conjugating nitroimidazole alcohols with fluorophores (e.g., naphthalimide) creates "smart" optical probes that only fluoresce when the nitro group is reduced, allowing real-time surgical imaging of hypoxic margins.

References

-

Mechanism of Action: Kumar, P., et al. (2022).[10] "Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents." Redox Biology, 52, 102300. Link

-

FMISO Synthesis: Blocher, A., et al. (2023).[9] "Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist's perspective." EJNMMI Radiopharmacy and Chemistry, 8, 6. Link

-

Nitroimidazole Scaffolds: Nepali, K., et al. (2021). "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview." Pharmaceuticals, 14(3), 206. Link

-

Prodrug Strategies: Cazares-Körner, C., et al. (2025). "Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides."[11] Journal of Medicinal Chemistry. Link

-

Clinical Radiosensitizers: Overgaard, J. (2011). "Hypoxic radiosensitization: Adored, ignored, partially restored." Journal of Clinical Oncology, 29(16), 2273-2279. Link

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. The Role of Nitroreductases in Resistance to Nitroimidazoles | MDPI [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Nimorazole? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the preclinical applications and evaluation of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol, a novel hypoxia-activated prodrug (HAP) candidate. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of targeted cancer therapeutics. We will delve into the scientific rationale, proposed mechanism of action, and detailed experimental protocols for the comprehensive evaluation of this compound.

Introduction: The Rationale for Targeting Tumor Hypoxia

Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which is a critical factor in tumor progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy.[1] Hypoxic tumor cells adapt their metabolism and signaling pathways to survive, often leading to a more aggressive phenotype.[2][3] This unique feature of the tumor microenvironment presents a therapeutic window for the development of hypoxia-activated prodrugs (HAPs).[2][4] HAPs are inactive compounds that are selectively activated under hypoxic conditions to release a cytotoxic agent, thereby targeting the most resistant cell populations within a tumor while sparing well-oxygenated normal tissues.[2][5]

The 2-nitroimidazole core is a well-established pharmacophore for targeting hypoxia.[6][7] Its selective reduction in hypoxic environments to cytotoxic species makes it an ideal trigger for HAPs.[6][7] 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is a novel investigational compound designed to leverage this principle. The inclusion of a butanol-methoxy side chain is hypothesized to modulate the compound's physicochemical properties, such as solubility and biodistribution, potentially offering an improved therapeutic index over existing nitroimidazole-based agents.

Proposed Synthesis and Physicochemical Properties

A general synthetic approach could involve the following steps:

-

Protection of Butane-1,4-diol: One of the hydroxyl groups of butane-1,4-diol is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to allow for selective reaction of the other hydroxyl group.

-

Formation of the Methoxy Ether: The unprotected hydroxyl group is then methylated, for instance, using a Williamson ether synthesis with a methylating agent like methyl iodide in the presence of a base.

-

Introduction of a Leaving Group: The protecting group is removed, and the now-free hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate).

-

N-Alkylation of 2-Nitroimidazole: The resulting electrophile is reacted with 2-nitroimidazole in the presence of a base to yield the target compound, 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol.[9]

The physicochemical properties of the final compound, such as its octanol-water partition coefficient (LogP), will be critical for its biological activity and are expected to be influenced by the butanol-methoxy side chain. A moderately hydrophilic character is often desirable for favorable pharmacokinetics.[10]

Mechanism of Action: Hypoxia-Selective Activation

The proposed mechanism of action for 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is centered on the bioreduction of the 2-nitroimidazole moiety under hypoxic conditions. This process is mediated by ubiquitous one-electron reductases, such as NADPH:cytochrome P450 reductase.

Under normal oxygen levels (normoxia), the initially formed nitro radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, rendering it non-toxic. However, in the oxygen-deficient environment of a hypoxic tumor, the nitro radical undergoes further reduction to form highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates. These reactive species can then covalently bind to cellular macromolecules, including DNA and proteins, leading to cell death.[5]

The central signaling pathway governing the cellular response to hypoxia is the Hypoxia-Inducible Factor-1 (HIF-1) pathway. While 2-nitroimidazole prodrugs do not directly target the HIF-1 pathway, their activation is a direct consequence of the hypoxic state that stabilizes HIF-1α.

Caption: Preclinical evaluation workflow for a novel HAP.

In Vitro Studies

Objective: To determine the concentration-dependent cytotoxicity of the compound under both normoxic and hypoxic conditions and to calculate the hypoxia cytotoxicity ratio (HCR).

Protocol:

-

Cell Culture: Select a panel of human cancer cell lines (e.g., FaDu, HT-29, A549) and culture them in appropriate media.

-

Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: Prepare serial dilutions of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol. Add the compound to the cells.

-

Incubation:

-

Normoxic Group: Incubate one set of plates in a standard cell culture incubator (21% O₂, 5% CO₂).

-

Hypoxic Group: Place the other set of plates in a hypoxic chamber or incubator with a controlled gas environment (e.g., <0.1% O₂, 5% CO₂, balance N₂).

-

-

Exposure: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: After the incubation period, assess cell viability using a standard assay such as the MTT, MTS, or CellTiter-Glo® assay.

-

Data Analysis:

-

Calculate the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for both normoxic and hypoxic conditions.

-

Determine the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀ (normoxic) / IC₅₀ (hypoxic). A high HCR indicates good hypoxia selectivity.

-

| Parameter | Description |

| Cell Lines | FaDu, HT-29, A549 |

| Oxygen Levels | Normoxia (21% O₂), Hypoxia (<0.1% O₂) |

| Compound Concentrations | Typically a range from 0.01 µM to 1000 µM |

| Exposure Time | 24, 48, 72 hours |

| Readout | Cell Viability (e.g., absorbance, luminescence) |

| Key Metric | IC₅₀, Hypoxia Cytotoxicity Ratio (HCR) |

Objective: To confirm that the cytotoxic effect is due to the intended mechanism of action (i.e., bioreductive activation and subsequent macromolecular damage).

-

Immunofluorescence for DNA Damage: Treat cells under normoxic and hypoxic conditions with the compound. Stain for markers of DNA damage, such as γH2AX, and visualize using fluorescence microscopy. An increase in γH2AX foci under hypoxia would support a DNA-damaging mechanism.

-

Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. The accumulation of cells in a specific phase (e.g., G2/M) can indicate the cellular response to DNA damage.

In Vivo Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its accumulation in the tumor versus normal tissues.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of a human cancer cell line (e.g., FaDu).

-

Compound Administration: Administer a single dose of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol, often radiolabeled for easier detection, via a relevant route (e.g., intravenous or intraperitoneal).

-

Sample Collection: At various time points post-administration, collect blood, tumor, and major organs (liver, kidneys, lungs, brain, muscle).

-

Quantification: Quantify the concentration of the parent compound and its major metabolites in the collected samples using an appropriate analytical method (e.g., LC-MS/MS or gamma counting for radiolabeled compounds).

-

Data Analysis:

-

Calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).

-

Determine the tumor-to-muscle and tumor-to-blood ratios over time to assess tumor-selective accumulation.

-

| Parameter | Description |

| Animal Model | Nude mice with FaDu xenografts |

| Administration Route | Intravenous (IV) or Intraperitoneal (IP) |

| Time Points | e.g., 0.5, 1, 2, 4, 8, 24 hours post-injection |

| Tissues Collected | Tumor, Blood, Liver, Kidneys, Lungs, Brain, Muscle |

| Analytical Method | LC-MS/MS or Scintillation Counting |

| Key Metrics | Pharmacokinetic parameters, Tumor-to-tissue ratios |

Objective: To evaluate the anti-tumor efficacy of the compound in a relevant in vivo model.

Protocol:

-

Tumor Implantation: Implant human cancer cells (e.g., FaDu) subcutaneously into immunodeficient mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment: Administer 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol and a vehicle control according to a predetermined schedule (e.g., daily, every other day) and dose.

-

Monitoring:

-

Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

-

Monitor animal body weight as an indicator of toxicity.

-

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis.

-

Data Analysis:

-

Plot tumor growth curves for each group.

-

Calculate tumor growth inhibition (TGI).

-

Perform statistical analysis to determine the significance of the treatment effect.

-

Potential for PET Imaging

If a fluorine-18 labeled analog of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol can be synthesized, it could be evaluated as a positron emission tomography (PET) imaging agent for non-invasively detecting tumor hypoxia. [11]The principles of hypoxia-selective trapping that confer its therapeutic potential are the same as those required for an effective hypoxia imaging agent. PET imaging studies in tumor-bearing animals would be conducted to assess the tracer's uptake and retention in hypoxic tumors versus well-oxygenated tissues. [11]

Conclusion

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol represents a promising new candidate in the field of hypoxia-activated prodrugs. Its rational design, based on the well-established 2-nitroimidazole core, warrants a thorough preclinical investigation. The experimental workflows and protocols detailed in this guide provide a robust framework for assessing its hypoxia-selective cytotoxicity, mechanism of action, pharmacokinetic profile, and in vivo efficacy. Successful preclinical development could position this compound as a valuable new agent for the treatment of solid tumors, addressing the significant clinical challenge of therapeutic resistance driven by tumor hypoxia.

References

-

Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. PubMed. Available at: [Link] [7]2. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. PMC. Available at: [Link] [6]3. 2‐Nitroimidazole based PET Tracers: Development of a General Synthetic Approach and Fluorination Methodology. ResearchGate. Available at: [Link]

-

Structure of common hypoxia PET tracers bearing a 2‐nitroimidazole moiety. ResearchGate. Available at: [Link]

-

Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Frontiers in Oncology. Available at: [Link] [10][11]6. 2-Nitroimidazole-Furanoside Derivatives for Hypoxia Imaging—Investigation of Nucleoside Transporter Interaction, 18 F-Labeling and Preclinical PET Imaging. MDPI. Available at: [Link]

-

Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. PMC. Available at: [Link] [2]8. Synthesis and Evaluation of 99m Tc-Labelled 2-Nitroimidazole Derivatives with Different Linkers for Tumour Hypoxia Imaging. MDPI. Available at: [Link]

-

A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. PMC. Available at: [Link]

-

The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Oncology. Available at: [Link] [3]11. Hypoxia-activated prodrugs and redox-responsive nanocarriers. PMC. Available at: [Link] [5]12. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Frontiers. Available at: [Link]

-

Hypoxia-activated prodrug. Wikipedia. Available at: [Link] [4]14. Hypoxia-activated prodrugs of phenolic olaparib analogues for tumour-selective chemosensitisation. RSC Publishing. Available at: [Link]

-

1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol. EPA. Available at: [Link]

-

Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents. Available at: [9]17. 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde. PMC. Available at: [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link] [8]19. N′-(4-Methoxybenzylidene)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide. PMC. Available at: [Link]

-

2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol. PubChem. Available at: [Link]

-

Synthesis of non-racemic 4-nitro-2-sulfonylbutan-1-ones via Ni(II)-catalyzed asymmetric Michael reaction of β-ketosulfones. Beilstein Journals. Available at: [Link]

-

Hypoxia-activated prodrug. Wikipedia. Available at: [Link]

Sources

- 1. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]

- 3. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]

- 4. Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Frontiers | Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging [frontiersin.org]

- 11. 2-Nitroimidazole-Furanoside Derivatives for Hypoxia Imaging—Investigation of Nucleoside Transporter Interaction, 18F-Labeling and Preclinical PET Imaging | MDPI [mdpi.com]

Partition Coefficient (LogP) Values for Nitroimidazole Butanol Derivatives: A Methodological and Interpretive Guide

An In-depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the partition coefficient (LogP) as it pertains to nitroimidazole butanol derivatives. We will explore the fundamental importance of lipophilicity in drug design, detail rigorous experimental protocols for LogP determination, discuss the utility and limitations of computational prediction models, and analyze the critical structure-lipophilicity relationships inherent to this chemical class.

The Imperative of Lipophilicity in Drug Discovery

The journey of a drug molecule from administration to its target site is a complex odyssey governed by its physicochemical properties. Among the most critical of these is lipophilicity—literally, its "fat-loving" nature.[1] This property dictates how a compound will behave within the heterogeneous environments of a biological system, profoundly influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[][3]

Lipophilicity is the driving force behind a drug's ability to permeate biological membranes, such as the gastrointestinal lining or the blood-brain barrier.[1][4] A compound that is sufficiently lipophilic can readily pass through the lipid bilayers of cell membranes to reach its site of action.[] However, excessive lipophilicity can be detrimental, leading to poor solubility in aqueous environments like the bloodstream, increased metabolic clearance, or non-specific binding to unintended targets, which can cause toxicity.[3]

The partition coefficient (LogP) is the gold-standard metric for quantifying lipophilicity. It is defined as the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

LogP = log ( [Compound]octanol / [Compound]water )

For orally administered drugs, a LogP value between 0 and 3 is often considered optimal for achieving a balance between membrane permeability and aqueous solubility.[3] This concept is a cornerstone of predictive frameworks like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when LogP is greater than 5.[]

Nitroimidazole derivatives are a vital class of therapeutic agents, historically significant for their efficacy against anaerobic bacteria and protozoa.[5][6] The introduction of a butanol moiety to the nitroimidazole scaffold allows for fine-tuning of the molecule's physicochemical properties. The structure of the butanol side chain—its length, branching, and the position of the hydroxyl group—directly impacts the overall lipophilicity, and therefore, the pharmacokinetic and pharmacodynamic profile of the derivative.[7][8] Understanding and precisely controlling the LogP of these derivatives is paramount for optimizing their therapeutic potential.

Experimental Determination of LogP: Protocols and Rationale

While computational models offer speed, experimental determination remains the benchmark for accuracy. The two most widely accepted methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The "Gold Standard": Shake-Flask Method (OECD Guideline 107)

This method directly measures the partitioning of a compound between n-octanol and water and is considered the definitive technique for LogP determination.[9][10]

Causality Behind Experimental Choices: The choice of n-octanol is critical; its long alkyl chain mimics the lipidic interior of biological membranes, while its hydroxyl group allows it to dissolve a small amount of water, better simulating the amphipathic nature of a cell membrane interface compared to a pure hydrocarbon.[11] Pre-saturation of the solvents is a self-validating step to ensure that the final measurement reflects only the partitioning of the analyte, not the mutual dissolution of the phases themselves. Centrifugation provides a definitive separation of the two phases, which is crucial for accurate quantification.[12]

Detailed Step-by-Step Protocol:

-

Solvent Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) to mimic physiological conditions. Saturate the n-octanol with this buffer and, conversely, saturate the buffer with n-octanol by vigorously mixing them for 24 hours, followed by a separation period of another 24 hours.[13]

-

Sample Preparation: Accurately weigh a small amount of the nitroimidazole butanol derivative and dissolve it in the pre-saturated n-octanol or buffer. The initial concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

Partitioning: Combine precise volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 10 mL of each) in a suitable vessel, such as a separatory funnel. Add the prepared sample stock solution.

-

Equilibration: Vigorously shake the vessel for a predetermined period (e.g., 15-30 minutes) at a constant temperature. The goal is to achieve equilibrium, where the rate of the compound moving from octanol to water equals the rate of it moving from water to octanol.[11]

-

Phase Separation: Allow the mixture to stand until the two phases have clearly separated. To ensure complete separation and break any potential emulsions, centrifuge the mixture.[12]

-

Quantification: Carefully withdraw an aliquot from both the n-octanol (upper) and the aqueous (lower) phases.[9] Analyze the concentration of the derivative in each phase using a suitable analytical technique, such as UV-Vis Spectroscopy or LC-MS.

-

Calculation: Calculate the LogP using the formula: LogP = log (Coctanol / Cwater).

Mandatory Visualization:

Caption: Workflow for the Shake-Flask Method of LogP Determination.

The High-Throughput Alternative: RP-HPLC Method (OECD Guideline 117)

This indirect method leverages the partitioning principle within a chromatographic column. It is faster, requires significantly less sample, and is more amenable to automation than the shake-flask method.[14][15][16]